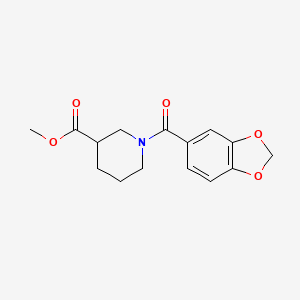
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate is a chemical compound that features a benzodioxole moiety attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment to Piperidine: The benzodioxole moiety is then attached to a piperidine ring through a carbonyl linkage.
Esterification: The final step involves the esterification of the carboxyl group on the piperidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzodioxole and piperidine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its biological activity.
Mechanism of Action
The mechanism of action of Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds and ionic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different amine structure.
Benzodioxole Derivatives: Various benzodioxole derivatives are studied for their biological activities and can serve as analogs for comparison.
Uniqueness
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate is unique due to its specific combination of the benzodioxole and piperidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 1-(1,3-benzodioxole-5-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-19-15(18)11-3-2-6-16(8-11)14(17)10-4-5-12-13(7-10)21-9-20-12/h4-5,7,11H,2-3,6,8-9H2,1H3 |
InChI Key |
YBSXKLBRXLNSRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















